9,10-Anthracenedione, 2,3-diamino-

Catalog No.
S3342883
CAS No.
605-22-1
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedione, 2,3-diamino-

CAS Number

605-22-1

Product Name

9,10-Anthracenedione, 2,3-diamino-

IUPAC Name

2,3-diaminoanthracene-9,10-dione

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2

InChI Key

QLYNDPSMXHPWNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N

The exact mass of the compound 9,10-Anthracenedione, 2,3-diamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

9,10-Anthracenedione, 2,3-diamino- is an organic compound characterized by its complex molecular structure, featuring a core anthracenedione framework with two amino groups at the 2 and 3 positions. Its molecular formula is C14H10N2O2C_{14}H_{10}N_{2}O_{2}, with a molecular weight of approximately 238.24 g/mol. This compound is notable for its vibrant color and potential applications in various fields, including materials science and medicinal chemistry. The presence of the amino groups enhances its reactivity and solubility in organic solvents, making it suitable for diverse chemical transformations and biological interactions .

The reactivity of 9,10-anthracenedione, 2,3-diamino- primarily involves redox reactions due to the anthraquinone structure. Key reactions include:

  • Oxidation: The compound can be oxidized to form quinonic structures, which are often more reactive.
  • Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
  • Electrophilic Substitution: The electron-rich nature of the anthracene moiety facilitates electrophilic substitution reactions at the amino groups, allowing for further functionalization.

Research indicates that 9,10-anthracenedione, 2,3-diamino- exhibits various biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: The compound shows promise in inhibiting bacterial growth.
  • Anticancer Agent: Its ability to generate reactive oxygen species (ROS) may induce apoptosis in cancer cells by causing oxidative stress.

The synthesis of 9,10-anthracenedione, 2,3-diamino- typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Material Preparation: Synthesis often begins with anthraquinone derivatives.
  • Amine Substitution: Amino groups are introduced through nucleophilic substitution reactions using appropriate amine reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

9,10-Anthracenedione, 2,3-diamino- finds applications in several areas:

  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities.
  • Materials Science: Used in the development of advanced materials due to its unique chemical properties .

Interaction studies involving 9,10-anthracenedione, 2,3-diamino- often focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and therapeutic potential. For instance:

  • Binding assays reveal its interaction with specific proteins that may mediate its biological effects.
  • Studies on nucleic acid binding suggest potential applications in gene therapy or as a molecular probe in biological research.

Similar Compounds: Comparison

Several compounds share structural similarities with 9,10-anthracenedione, 2,3-diamino-. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
9,10-AnthracenedioneDione structure without amino groupsBasic scaffold for various derivatives
1,4-DiaminoanthraquinoneSimilar core but with a quinone groupEnhanced solubility and reactivity
9-AminoanthraceneAmino group on anthraceneDifferent biological activity profile
1-Hydroxy-9,10-anthracenedioneHydroxyl instead of amino groupsIncreased polarity affecting solubility

The uniqueness of 9,10-anthracenedione, 2,3-diamino- lies in its specific combination of functional groups that enhance both its chemical reactivity and biological activity compared to these similar compounds.

The chromophoric properties of 2,3-diamino-9,10-anthracenedione stem from its conjugated π-electron system, which spans the anthracenedione core and the amino substituents. The amino groups act as auxochromes, shifting the absorption spectrum into the visible range by lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Experimental studies on analogous diaminoanthraquinones reveal that 2,3-diamino substitution induces a bathochromic shift compared to monosubstituted derivatives, with absorption maxima typically appearing between 500–600 nm [3] [4]. This shift correlates with enhanced electron delocalization, as the amino groups donate electron density into the quinoid system, stabilizing excited-state configurations [4].

The compound’s fluorescence properties further enhance its utility in specialty dyes. When functionalized with electron-withdrawing or -donating groups, the emission profile can be fine-tuned for applications requiring specific wavelengths. For example, derivatives of 2,3-diamino-9,10-anthracenedione exhibit strong fluorescence quantum yields (Φ > 0.4) in polar solvents, making them suitable for security inks and optical sensors [3]. The rigid anthracenedione skeleton also minimizes non-radiative decay pathways, preserving luminescence efficiency under ambient conditions [4].

Property2,3-Diamino-9,10-Anthracenedione1,4-Diamino Analog
λmax (nm)540–580480–520
Fluorescence Quantum Yield0.42–0.480.35–0.40
Solubility in DMFHighModerate

Table 1: Comparative optical properties of diaminoanthraquinone derivatives [3] [4].

Covalent Integration into Cross-Linked Polymeric Matrices

The primary amino groups of 2,3-diamino-9,10-anthracenedione facilitate covalent bonding with polymer matrices, enabling the synthesis of highly stable dye-polymer composites. Reaction with epoxy resins or polyisocyanates forms urea or imine linkages, anchoring the dye within the polymer network. This integration mitigates dye leaching and enhances mechanical robustness, as demonstrated in polyurethane films incorporating 2,3-diaminoanthraquinone [3].

In one application, the compound was grafted onto graphene oxide sheets via amidation, producing a hybrid material for wastewater treatment. The composite exhibited >90% efficiency in adsorbing azo dyes, attributed to π-π stacking between the anthracenedione core and pollutant molecules [3]. Similarly, covalent immobilization in polyethylene glycol diacrylate (PEGDA) hydrogels yielded photoactive scaffolds for smart textiles, where the dye’s color response to pH changes enabled real-time monitoring of material integrity [3].

The reaction kinetics of these processes depend on the nucleophilicity of the amino groups and the steric accessibility of the 2- and 3-positions. Cross-linking density studies reveal that optimum dye retention occurs at a molar ratio of 1:3 (dye:polymer precursor), balancing covalent attachment with matrix flexibility [3].

Lightfastness and Stability Enhancement Strategies

2,3-Diamino-9,10-anthracenedione derivatives exhibit moderate inherent lightfastness, with degradation primarily occurring via photooxidation of the amino groups. To address this, stabilization strategies focus on structural modifications and host-guest interactions.

  • Electron-Withdrawing Substituents: Introducing nitro or sulfonic acid groups at peripheral positions reduces electron density on the amino groups, slowing oxidative degradation. For instance, 2,3-diamino-6-nitroanthracenedione retains >80% of its initial absorbance after 500 hours of UV exposure, compared to 40% for the unmodified compound [3].
  • Microencapsulation: Embedding the dye in silica or zirconia nanoparticles shields it from environmental oxygen and UV radiation. Encapsulated formulations show a 3-fold increase in half-life under accelerated weathering tests [3].
  • Polymer Matrices: As noted in Section 2.2, covalent integration into cross-linked polymers not only prevents leaching but also restricts molecular mobility, reducing collision-induced degradation. Polyacrylamide networks doped with 2,3-diaminoanthracenedione exhibit no measurable fading after 1,000 hours of xenon arc lamp exposure [3].

XLogP3

2

Other CAS

605-22-1

Wikipedia

9,10-Anthracenedione, 2,3-diamino-

Dates

Last modified: 07-26-2023

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